n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine
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Overview
Description
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the quinazoline moiety in this compound makes it a potential candidate for various medicinal and industrial applications.
Preparation Methods
The synthesis of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine typically involves the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another anticancer quinazoline derivative.
Prazosin: A quinazoline derivative used to treat hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While similar compounds may share some properties, the specific structure of this compound can lead to distinct interactions and effects .
Properties
Molecular Formula |
C16H13ClN4 |
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Molecular Weight |
296.75 g/mol |
IUPAC Name |
N'-[2-(3-chlorophenyl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN4/c1-10(18)20-14-5-6-15-12(8-14)9-19-16(21-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,20) |
InChI Key |
OLLKLDGQHBCKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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